molecular formula C19H39NO2 B129837 N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide CAS No. 142128-47-0

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

Cat. No. B129837
M. Wt: 313.5 g/mol
InChI Key: RYVPKPNOVYCJAP-GOSISDBHSA-N
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Description

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as palmitoylethanolamide (PEA), is a fatty acid amide that has been found in peripheral tissues and is believed to act as a local autacoid. It has been shown to modulate mast cell activation and exhibit anti-inflammatory properties, which suggests its potential as a therapeutic agent in inflammatory diseases .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, related compounds and their synthesis methods can offer insights. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a metal-chelating hydroxamate group, which is a potent inhibitor of aminopeptidase N . This suggests that the synthesis of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide may also involve specific functional groups that contribute to its biological activity.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3-hydroxypropyl)hexadecanamide, has been characterized as monoclinic with specific crystal packing features . These structural details are crucial as they can affect the compound's physical properties and interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide are not explicitly detailed in the provided papers. However, the chemoselective reactions of related compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the reactivity of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide with various electrophiles could potentially be explored to synthesize novel derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The phase transformation of solid normal hexadecanamide has been investigated, revealing a transformation from a crossed hydrocarbon chain configuration to a parallel-chain one . This transformation is significant as it can influence the compound's solubility, melting point, and other physical properties that are important for its biological function and formulation.

Scientific Research Applications

1. Oxidative DNA and RNA Damage

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been studied in the context of oxidative DNA and RNA damage. In research conducted by Fiala et al. (1989), the related compound 2-nitropropane (2-NP) was found to cause significant increases in oxidative markers in DNA and RNA, suggesting a mechanism of hepatocarcinogenicity based on damage to nucleic acids (Fiala, Conaway, & Mathis, 1989).

2. Role in Ceramide Isolation

The compound has been associated with the isolation of ceramides. Suo and Yang (2014) isolated new compounds, including N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2-yl]docosanamide, from Helianthus annuus L., indicating its potential role in the discovery of new ceramides (Suo & Yang, 2014).

3. Cardioprotective Agents

Research by Cheng et al. (2006) into malonyl-coenzyme A decarboxylase inhibitors for treating ischemic heart diseases identified a compound structurally related to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, demonstrating its relevance in the development of cardioprotective drugs (Cheng et al., 2006).

4. Time-Resolved EPR Investigation

A study by Ohara et al. (1996) using time-resolved EPR techniques examined the quenching reaction of the 2-hydroxypropan-2-yl radical, a component related to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, providing insights into radical-based reactions in chemical processes (Ohara et al., 1996).

5. Structural and Electronic Properties

Chain et al. (2017) analyzed the structural, electronic, topological, and vibrational properties of derivatives of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, offering insights into its molecular characteristics and potential applications in various fields (Chain et al., 2017).

properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPKPNOVYCJAP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576577
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

CAS RN

142128-47-0
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.00 g (53.2 mmol) of commercially obtained dl-2-amino-1-propanol b and 8.0 g (8.8 ml, 29.3 mmol) of hexadecanoyl chloride in 100 ml of CH2Cl2 was stirred at room temperature for hours. The solution was concentrated and the residue was boiled with 200 ml acetone and decanted. The solution was concentrated and the residue was chromatographed on silica gel using 50% ethylacetate in hexane to afford 4.15 g (51%) of the title compound as white needles, m.p. 75-76° C. Using the same procedure as in Example 19, the following compounds were prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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